C11H15NO5S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methoxyphenyl)sulfamoyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)7-18(15,16)12-9-4-3-5-10(6-9)17-2/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVWEHZSWYDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformation, and Intermolecular Interactions
Conformational Analysis and Rotational Isomerism
The conformational flexibility of N-Tosyl-L-threonine is primarily governed by the rotation around several key single bonds: the Cα-Cβ bond of the threonine residue, the N-Cα bond, and the S-N bond of the tosyl group. The interplay of steric hindrance and non-covalent interactions between the tosyl group, the carboxyl group, the hydroxyl group, and the methyl group of the threonine side chain dictates the preferred three-dimensional structure of the molecule.
Experimental techniques are pivotal in elucidating the actual conformation of molecules in different states of matter. For N-Tosyl-L-threonine, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful methods for such investigations.
X-ray Crystallography: The determination of the crystal structure of N-Tosyl-L-threonine by X-ray diffraction provides precise information about its solid-state conformation. molaid.com This technique reveals accurate bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred arrangement in the crystalline lattice. The crystal structure would also detail the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid, hydroxyl, and sulfonyl oxygen atoms, which stabilize the crystal packing. While a specific study is cited, the detailed crystallographic data is not publicly available in widespread databases. molaid.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a key tool for studying conformational dynamics. nih.gov For N-Tosyl-L-threonine, 1H NMR can provide information about the relative orientation of protons through the measurement of coupling constants (J-values). The Karplus relationship, for instance, can correlate the observed three-bond coupling constants to the dihedral angles along the Cα-Cβ bond, offering insights into the rotamer populations. nih.gov The presence of the bulky tosyl group can lead to restricted rotation around the N-Cα bond, which might be observable by variable temperature NMR experiments. researchgate.net To date, specific NMR conformational studies on N-Tosyl-L-threonine are not extensively reported in the literature, but the methodology is well-established for similar tosylated amino acids. researchgate.netucl.ac.uk
| Experimental Technique | Information Obtained | Relevance to N-Tosyl-L-threonine |
|---|---|---|
| X-ray Crystallography | Precise bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state. | A crystal structure has been reported, which would define the solid-state conformation and hydrogen bonding network. molaid.com |
| NMR Spectroscopy | Information on solution-state conformation, rotational isomerism, and dynamic processes through coupling constants and NOE data. | Can be used to determine the preferred rotamers around the Cα-Cβ bond and assess the rotational barrier of the tosyl group. nih.govresearchgate.net |
Computational chemistry provides a powerful complement to experimental studies by allowing for the exploration of the entire conformational energy landscape of a molecule. ijcrt.orgresearchgate.net
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to predict the geometries and relative energies of different conformers of N-Tosyl-L-threonine in the gas phase and in solution (using solvent models). scirp.org A systematic search of the conformational space by varying the key dihedral angles would identify the low-energy minima on the potential energy surface. These calculations can also predict the transition states connecting these minima, thus mapping out the pathways for conformational interconversion. scirp.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of N-Tosyl-L-threonine in a solvent environment over time. ijcrt.org This approach provides a detailed picture of the conformational fluctuations and the time-averaged distribution of different conformers. It can also be used to calculate theoretical NMR parameters, which can then be compared with experimental data for validation of the computational model.
For tosylated amino acids, theoretical studies have shown that the conformational preferences are a delicate balance of steric repulsion and intramolecular hydrogen bonding. scirp.org In N-Tosyl-L-threonine, potential intramolecular hydrogen bonds could exist between the hydroxyl proton and the sulfonyl oxygens or the carboxyl group, which would significantly influence the conformational equilibrium.
| Theoretical Method | Predicted Information | Application to N-Tosyl-L-threonine |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, relative energies, and vibrational frequencies of different conformers. Transition state energies for rotational barriers. | Can identify the most stable conformers and quantify the energy differences between them, providing a detailed map of the conformational landscape. scirp.org |
| Molecular Dynamics (MD) | Dynamic behavior in solution, conformational flexibility, and solvent effects. | Simulates the movement of the molecule over time, revealing the accessibility of different conformations and the influence of the solvent. ijcrt.org |
Computational Chemistry and Theoretical Modeling of C11h15no5s
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations have been extensively used to investigate the properties of Thiamethoxam. Methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) are employed to optimize the molecular geometry and predict its electronic and vibrational properties. mdpi.comresearchgate.net The absence of imaginary frequencies in these calculations confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the molecule's tendency to undergo electronic transitions. rsc.org
For Thiamethoxam, the HOMO is typically localized on the thiazole (B1198619) ring, while the LUMO is distributed over the nitroimino group of the oxadiazinane ring. rsc.org This distribution suggests that the thiazole ring acts as the primary electron donor, while the nitroimino group is the electron-accepting region. mdpi.com
Calculations using Gaussian09 software with a 6-31G(d,p) basis set have determined the HOMO and LUMO energy values for Thiamethoxam. rsc.org These values are critical for calculating quantum chemical parameters like electronegativity (χ), which for Thiamethoxam is approximately 4.076 eV, classifying it as a hard base. rsc.org
| Molecular Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.155 | Thiazole ring |
| LUMO | -1.997 | Nitroimino group |
| Energy Gap (ΔE) | 4.158 | N/A |
Data derived from DFT/B3LYP level calculations. Specific values can vary based on the computational method and basis set used. rsc.orgrsc.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP surface plots different potential values onto the electron density surface, typically using a color-coded scheme. uni-muenchen.de
In the MEP analysis of Thiamethoxam, regions with negative potential (colored red) indicate electron-rich areas prone to electrophilic attack, while regions with positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com For Thiamethoxam, the highest electron density is concentrated around the oxygen atoms of the nitro (–NO2) group, making this area the most reactive site for electrophilic interactions. mdpi.com The rest of the molecule generally displays partially positive charges (green/blue), indicating lower reactivity towards electrophiles. mdpi.com
Vibrational frequency analysis, calculated using methods like DFT, is used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data (e.g., from FTIR spectroscopy) to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.netscienceopen.com
For Thiamethoxam, theoretical calculations have been correlated with experimental FTIR spectra to identify key vibrational bands. acs.org For instance, the weakening of the N–O stretching vibration and the C=N stretching have been identified around 1520 cm⁻¹. acs.org Other significant vibrations include C–N stretching (aromatic and allyl) and C–O stretching, which appear between 1027 and 1350 cm⁻¹. acs.org The agreement between calculated and observed vibrational frequencies validates the results of the computational models. researchgate.net
| Vibrational Mode | Observed Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| N-O Stretch / C=N Stretch | 1520 | Nitro group, Imine group |
| C-N Stretch (Aromatic) | 1350 | Thiazole ring |
| C-N Stretch (Allyl) | 1266 | Oxadiazinane ring |
| C-O Stretch | 1125 | Oxadiazinane ring |
| C-Cl Stretch | 853 | Thiazole ring |
Data adapted from experimental FTIR spectrum analysis. acs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational flexibility and interactions with its environment, such as solvents. ijoear.com These simulations are particularly useful for studying large, flexible molecules like Thiamethoxam.
Thiamethoxam can exist in different spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis has identified two main isomers, TIA-E and TIA-Z, based on the orientation of the nitro group relative to the (2-chloro-1,3-thiazol-5-yl)methyl group. cabidigitallibrary.org
Molecular dynamics simulations, using force fields like MMFF94, have been performed to generate millions of conformations. cabidigitallibrary.org Subsequent optimization of these conformations reveals the most stable structures. Studies have shown that multiple conformations can exist within a 10 kcal/mol energy range of the most stable form, indicating the molecule's flexibility. cabidigitallibrary.org For a related neonicotinoid, clothianidin, quantum chemical calculations showed the E-isomer is more stable than the Z-isomer in water, with a theoretical equilibrium ratio of approximately 65:1. fao.org
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. acs.org For Thiamethoxam, the effect of a water solvent has been modeled using implicit solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.comresearchgate.net
These models show that the presence of water can affect electronic properties, as seen in the calculation of absorption spectra using Time-Dependent DFT (TD-DFT). researchgate.net For instance, the absorption spectrum of Thiamethoxam computed in an aqueous solution differs from that in the gas phase. researchgate.net Furthermore, MD simulations that consider water explicitly can reveal specific hydrogen bonding interactions and how the solvent shell organizes around the solute molecule, which is crucial for understanding its solubility and transport in aqueous environments. cabidigitallibrary.orgescholarship.org The solubility of Thiamethoxam has been shown experimentally to be dependent on both temperature and the composition of binary solvent mixtures. acs.orgresearchgate.net
Table of Compound Names
| Molecular Formula | Common/IUPAC Name |
| C11H15NO5S | Thiamethoxam |
| This compound | ethyl 2-(4-methoxybenzenesulfonamido)acetate |
| This compound | methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate |
| C8H10ClN5O3S | Thiamethoxam (alternative formula representation) |
| C7H8ClN5O2S | Clothianidin |
Docking and Molecular Interaction Studies (In Silico)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dlshsi.edu.ph This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Ligand-Protein Binding Prediction (Generalized Interactions)
For a hypothetical compound this compound, ligand-protein docking simulations would be performed to predict its binding affinity and interaction patterns with a variety of proteins. These studies are not aimed at specific drug targets but rather provide a general assessment of the compound's potential to interact with biological macromolecules. The process involves generating a three-dimensional structure of the ligand and docking it into the binding sites of a panel of proteins with known structures.
The binding energy, typically calculated in kcal/mol, indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable interaction. dlshsi.edu.ph The types of interactions predicted can be categorized and analyzed.
Table 1: Generalized Ligand-Protein Interactions for a Hypothetical this compound Compound
| Interaction Type | Description | Potential Functional Groups Involved in this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The sulfonamide group (-SO2NH-), hydroxyl group (-OH), and carbonyl group (C=O) present in isomers like N-Tosyl-l-threonine or Ethyl 2-(4-methoxybenzenesulfonamido)acetate would be primary sites for hydrogen bonding. chemdiv.comnih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic rings (e.g., the benzene (B151609) ring in N-Tosyl-l-threonine) and any alkyl chains would contribute to hydrophobic interactions within nonpolar protein pockets. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These interactions would occur across the entire surface of the molecule. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl group in compounds like Ethyl 2-(4-methoxybenzenesulfonamido)acetate could engage in pi-pi stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in a protein. chemdiv.com |
Computational tools like AutoDock Vina are commonly used for such predictive studies. dlshsi.edu.ph The results would provide a profile of the compound's general binding promiscuity and the types of protein families it is most likely to interact with.
Enzyme Active Site Interactions (without therapeutic claims)
Focusing on enzymes, computational docking can elucidate how a compound like this compound might interact with an enzyme's active site, the region where substrate molecules bind and undergo a chemical reaction. nih.gov This analysis is crucial for understanding potential enzyme inhibition or modulation, independent of any therapeutic application.
Table 2: Hypothetical Enzyme Active Site Interactions for a this compound Isomer
| Enzyme Class | Potential Interaction Sites on this compound | Type of Interaction |
| Proteases | Sulfonamide or amide backbone | Hydrogen bonding with the enzyme's catalytic triad (B1167595) (e.g., Ser-His-Asp). |
| Kinases | Aromatic ring and sulfonyl oxygens | Pi-pi stacking with aromatic residues in the ATP-binding pocket; hydrogen bonding with the hinge region. |
| Oxidoreductases | Hydroxyl or amino groups | Acting as hydrogen bond donors or acceptors with cofactor-binding domains. |
These in silico predictions would need to be validated by experimental assays to confirm any actual enzyme inhibitory activity.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states and reaction energy profiles that are often difficult to study experimentally. smu.eduresearchgate.net For a compound with the formula this compound, theoretical calculations could be used to explore its reactivity, such as its synthesis or degradation pathways.
Methods like Density Functional Theory (DFT) are frequently employed to calculate the geometries and energies of reactants, transition states, and products. researchgate.netsciforum.net The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state connects the reactants and products. smu.edu
A hypothetical reaction for a this compound compound, such as the hydrolysis of the ester group in Ethyl 2-(4-methoxybenzenesulfonamido)acetate, could be modeled. chemdiv.com The computational study would elucidate the step-by-step process, including the formation of a tetrahedral intermediate and the subsequent departure of the leaving group.
Table 3: Computational Parameters for Reaction Mechanism Elucidation
| Parameter | Description | Relevance to this compound Study |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower calculated activation energy would suggest a more favorable reaction pathway. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Analysis of the TS geometry reveals which bonds are being formed and broken during the key step of the reaction. |
| Reaction Energy (ΔErxn) | The difference in energy between the products and the reactants. | Indicates whether the overall reaction is exothermic (releases energy) or endothermic (requires energy). |
These computational analyses provide a detailed, molecular-level understanding of the reaction mechanism, complementing experimental observations. rsc.org
Role As Chiral Building Blocks and Synthetic Intermediates
Application in Asymmetric Total Synthesis of Natural Products
The quest for the efficient and stereoselective synthesis of natural products has driven the development of innovative synthetic strategies. Chiral building blocks, such as N-Tosyl-L-threonine methyl ester, play a pivotal role in these endeavors by providing a pre-defined stereochemical framework. While direct, large-scale applications in total synthesis are often highly specific and documented in specialized literature, the principles of its utility can be extrapolated from its chemical nature. The inherent stereocenters in N-Tosyl-L-threonine methyl ester can be transferred to the target molecule, significantly simplifying the synthetic route and avoiding the need for complex asymmetric reactions.
The tosyl group serves as an effective protecting group for the amine, rendering it stable to a wide range of reaction conditions. Simultaneously, the methyl ester and the secondary alcohol offer handles for further chemical transformations. For instance, the hydroxyl group can be oxidized, inverted, or displaced to introduce new functionalities with controlled stereochemistry. The ester can be hydrolyzed, reduced, or converted to other functional groups, providing a gateway to diverse molecular scaffolds. Although a specific, prominent example of a natural product total synthesis directly employing N-Tosyl-L-threonine methyl ester as a key starting material is not widely publicized in general chemical literature, its potential is evident in the construction of molecules containing the β-hydroxy-α-amino acid motif, a common feature in many biologically active natural products.
Utilization in Peptide and Peptidomimetic Synthesis
In the realm of peptide chemistry, N-Tosyl-L-threonine methyl ester serves as a valuable precursor for the incorporation of threonine residues into peptide chains. The tosyl group provides robust protection for the α-amino group during peptide coupling reactions, preventing unwanted side reactions. The methyl ester protects the C-terminus, allowing for stepwise peptide elongation from the N-terminus.
The use of N-Tosyl-L-threonine methyl ester is particularly relevant in solution-phase peptide synthesis. The process typically involves the coupling of the N-protected amino acid ester with another amino acid or a peptide fragment, followed by the deprotection of either the N- or C-terminus to allow for the next coupling step. The stability of the tosyl group under various coupling conditions makes it a reliable choice for protecting the amine functionality.
Furthermore, derivatives of N-Tosyl-L-threonine methyl ester are instrumental in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The chiral backbone of N-Tosyl-L-threonine methyl ester can be modified to create non-natural amino acid analogs or to introduce conformational constraints that mimic the secondary structures of peptides. For example, the hydroxyl group can be used as a handle to introduce isosteric replacements for the peptide bond, leading to the formation of peptidomimetics with altered pharmacokinetic profiles.
| Application Area | Role of N-Tosyl-L-threonine methyl ester | Key Features Utilized |
| Peptide Synthesis | Protected threonine building block | N-tosyl protection, C-terminal methyl ester |
| Peptidomimetic Synthesis | Chiral scaffold for modification | Inherent stereochemistry, modifiable functional groups |
Precursors for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Amino acids and their derivatives are excellent starting materials for the synthesis of a diverse array of nitrogen-containing heterocycles due to their inherent functionality and chirality. N-Tosyl-L-threonine methyl ester is a prime example of such a precursor.
The functional groups present in N-Tosyl-L-threonine methyl ester can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For instance, the hydroxyl and amine groups can be involved in cyclization reactions to form oxazolines, a class of heterocycles with applications in asymmetric catalysis and as protecting groups.
A common strategy involves the activation of the hydroxyl group, for example, by converting it into a good leaving group, followed by intramolecular nucleophilic attack by the deprotected nitrogen atom. This can lead to the formation of aziridines, which are versatile intermediates for the synthesis of more complex nitrogen-containing molecules. The ester functionality can also participate in cyclization reactions, for example, through condensation with other nucleophiles to form lactams or other heterocyclic structures. The stereochemistry of the starting material directly influences the stereochemistry of the resulting heterocyclic product, making this a powerful method for the synthesis of enantiomerically pure heterocycles.
Stereocontrolled Access to Complex Molecular Architectures
The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in modern organic synthesis, particularly in the development of new therapeutic agents. N-Tosyl-L-threonine methyl ester, with its two contiguous stereocenters, provides an excellent platform for achieving stereocontrolled transformations. The relative stereochemistry of the α-amino and β-hydroxyl groups (anti-configuration in the case of threonine) can be used to direct the stereochemical outcome of subsequent reactions.
For example, reactions at the carbon bearing the hydroxyl group can be influenced by the adjacent stereocenter, leading to diastereoselective transformations. This substrate-controlled stereoselectivity is a powerful tool for the synthesis of molecules with multiple stereocenters. The tosyl group, in addition to its protective role, can also influence the reactivity and stereoselectivity of nearby functional groups.
Analytical Methodologies for Detection and Characterization of N Tosylated Compounds
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the separation and analysis of N-tosylated compounds, particularly those that are less volatile or thermally labile. Method development in HPLC involves selecting appropriate stationary phases, mobile phases, and detection strategies to achieve optimal separation and sensitivity.
Many N-tosylated compounds possess chiral centers, leading to the existence of enantiomers with potentially different biological activities or physical properties. The separation of these enantiomers is critical and is typically achieved using chiral stationary phases (CSPs) in HPLC. CSPs are designed to interact differently with each enantiomer, allowing for their separation based on the formation of transient diastereomeric complexes sigmaaldrich.comazom.com. Various types of CSPs are available, including those based on macrocyclic glycopeptides or derivatized carbohydrates, which have shown efficacy in separating N-derivatized amino acids and other chiral sulfonamides sigmaaldrich.comresearchgate.netnih.gov. For instance, macrocyclic glycopeptide-based phases like CHIROBIOTIC have demonstrated unique selectivity for N-blocked amino acids sigmaaldrich.com. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are also widely applied for both analytical and preparative enantioseparations, accounting for a significant majority of reported chiral separations nih.gov. The choice of CSP depends on the specific N-tosylated compound and its structural characteristics researchgate.net.
Gradient elution is frequently employed in HPLC for the analysis of complex samples containing N-tosylated compounds with a range of polarities. This technique involves gradually changing the mobile phase composition over time, typically increasing the strength of the organic solvent. This allows for the efficient elution and improved resolution of compounds that would be poorly separated under isocratic conditions mastelf.comscispace.com. Optimizing a gradient involves determining the appropriate initial and final mobile phase compositions, the gradient slope, and the run time to achieve satisfactory separation and peak shape mastelf.combitesizebio.comchromatographyonline.com. Retention behavior studies, which investigate how compounds interact with the stationary and mobile phases, are essential for method development and optimization. Factors such as mobile phase pH, solvent type, and temperature can significantly influence the retention and selectivity of N-tosylated compounds mastelf.comchromatographyonline.com. Software tools can assist in simulating peak movements and optimizing gradient parameters based on theoretical models and experimental data acs.org.
The detection of N-tosylated compounds in HPLC relies on their physical and chemical properties. UV-Vis detectors are commonly used, as the tosyl group contains an aromatic ring that provides a chromophore capable of absorbing UV light shimadzu.com. The wavelength of maximum absorbance is dependent on the specific structure of the compound. Photodiode Array (PDA) detectors are particularly useful as they can acquire full UV-Vis spectra across a range of wavelengths simultaneously, allowing for peak purity assessment and aiding in compound identification shimadzu.comb-ac.co.uk. For N-tosylated compounds that may have weak or no UV absorbance, or when analyzing samples with complex matrices, other detection methods are necessary. Evaporative Light Scattering Detectors (ELSD) are considered semi-universal detectors that can detect any analyte less volatile than the mobile phase europeanpharmaceuticalreview.com. ELSD operates by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the scattered light from the remaining analyte particles. This makes it suitable for detecting compounds that lack a chromophore, although the response can vary between compounds europeanpharmaceuticalreview.com. Derivatization can also be employed to introduce a chromophore or enhance the detector response for compounds with low UV activity researchgate.netmdpi.com.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a suitable technique for the analysis of N-tosylated compounds that are sufficiently volatile and thermally stable. However, many N-tosylated compounds, particularly those with polar functional groups like hydroxyl or carboxyl groups (such as N-Tosyl-L-threonine), may require derivatization to increase their volatility and improve their chromatographic behavior researchgate.netresearch-solution.com. Common derivatization strategies for GC include silylation and acylation, which convert polar groups into less polar, more volatile derivatives research-solution.comtcichemicals.com. For example, silylation using reagents like trimethylsilyl (B98337) (TMS) reagents can convert hydroxyl, carboxyl, thiol, and amino groups into volatile and thermally stable derivatives tcichemicals.com. Tosylated derivatives themselves have been used in GC-MS for the quantitative analysis of amines and amino acids, demonstrating that the tosyl group can influence volatility and retention researchgate.net.
Hyphenated Techniques (LC-MS, GC-MS) for Structural Identification
Coupling chromatographic separation techniques with mass spectrometry provides powerful tools for the identification and structural characterization of N-tosylated compounds in complex mixtures. LC-MS and GC-MS combine the separation power of chromatography with the ability of mass spectrometry to determine the mass-to-charge ratio (m/z) of ions and provide structural information through fragmentation sinop.edu.treag.comnih.gov.
LC-MS is particularly useful for analyzing less volatile or polar N-tosylated compounds that are not amenable to GC eag.com. Various ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS to generate ions from the analyte molecules sinop.edu.tr. GC-MS is preferred for more volatile N-tosylated compounds or their volatile derivatives jfda-online.com. Electron ionization (EI) is a common ionization method in GC-MS, which typically results in significant fragmentation of the analyte molecule msu.edu.
Mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When N-tosylated compounds are ionized in the mass spectrometer, they can break apart into smaller fragment ions. The pattern of these fragments is characteristic of the compound's structure msu.edulibretexts.org. Analyzing the m/z values of these fragment ions can help elucidate the connectivity and functional groups within the molecule. For N-tosylated compounds, common fragmentation pathways may involve the cleavage of bonds within the tosyl group or the cleavage of the bond between the nitrogen atom and the tosyl group, as well as fragmentations specific to the rest of the molecule scribd.comnih.gov.
Isotope analysis by mass spectrometry can provide further confirmation of a compound's elemental composition and can be particularly useful for identifying compounds with similar nominal masses enviro.wikikhanacademy.org. Elements like carbon, hydrogen, nitrogen, oxygen, and sulfur have naturally occurring stable isotopes enviro.wikiuga.edu. The relative abundance of these isotopes in a molecule gives rise to characteristic isotopic peaks in the mass spectrum (e.g., M+1, M+2 peaks), which can be used to verify the molecular formula researchgate.net. Compound-specific isotope analysis (CSIA) can also be applied to determine the isotopic ratios of specific elements within an N-tosylated compound, providing insights into its origin or transformation pathways enviro.wikiuga.eduucdavis.edu. Mass spectrometry can be used to determine the isotopic content of nitrogen directly in organic compounds scirp.org.
Quantitative Analytical Methodologies (excluding dosage-related applications)
Quantitative analysis of N-tosylated compounds, including those with the formula C11H15NO5S like N-Tosyl-L-threonine, can be achieved through several established analytical techniques. These methods often involve chromatographic separation coupled with sensitive detection, or spectroscopic approaches. The specific method chosen depends on factors such as the sample matrix, the required sensitivity, and the presence of interfering substances.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the quantitative determination of organic compounds. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
HPLC is frequently employed for the quantitative analysis of amino acids and their derivatives. researchgate.netnih.govacs.orgnih.gov While underivatized amino acids may lack strong chromophores for UV detection, derivatization can enhance their detectability, often by introducing fluorescent or UV-absorbing tags. nih.gov Quantitative HPLC methods for amino acids typically involve pre- or post-column derivatization followed by separation on a suitable stationary phase, such as a reversed-phase column, and detection using UV or fluorescence detectors. nih.govacs.org Method validation for quantitative HPLC analysis includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.orgnih.gov For instance, a validated HPLC-UV method for the simultaneous quantification of several amino acids, including L-threonine, demonstrated good linearity, accuracy (mean recoveries between 98.91% and 100.77%), and precision (RSD between 0.28% and 1.92%). acs.orgnih.gov
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another powerful technique for quantitative analysis, particularly for volatile or semi-volatile compounds. researchgate.netnih.gov Amino acids, including threonine, can be analyzed by GC-MS after appropriate derivatization to increase their volatility. researchgate.netnih.gov This approach is also valuable for the quantitative determination of enantiomers. researchgate.net GC-MS methods for amino acids have reported good reproducibility and recovery rates in biological samples. researchgate.netnih.gov
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantitative analysis. researchgate.netnih.govnih.govijrar.com This technique is well-suited for the analysis of polar compounds that may not be easily analyzed by GC. LC-MS/MS is often used for the quantitative determination of nitrogen-containing compounds and can benefit from derivatization to improve ionization efficiency and chromatographic behavior. researchgate.netnih.gov Although not specific to this compound, tosyl chloride has been utilized as a derivatization agent in HPLC-MS/MS methods for the quantitative analysis of biogenic amines, highlighting the compatibility of tosylated compounds with this technique. nih.govresearchgate.net LC-MS methods require careful method development and validation to ensure reliability. ijrar.com
Spectrophotometric methods can also be applied for quantitative determination if the compound of interest exhibits absorbance in the UV-Vis region or can be reacted with a chromogenic reagent. researchgate.netbrieflands.comekb.eg The ninhydrin (B49086) method, which reacts with amino acids to produce a colored product, is a classic example of a spectrophotometric method used for amino acid quantification. interesjournals.org UV spectrophotometry has been used for the quantitative analysis of compounds with suitable chromophores, with method validation involving assessment of linearity, accuracy, and precision. researchgate.netbrieflands.com
Elemental analysis provides quantitative data on the elemental composition of a compound, confirming its purity and formula. This technique determines the percentage of each element (e.g., Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) present in a sample. Elemental analysis has been used to characterize tosylated compounds, providing calculated and found percentages for the constituent elements. researchgate.netchromatographyonline.com For a compound with the formula this compound, elemental analysis calculations would correspond to specific weight percentages of C, H, N, O, and S. Research on a sulfonic acid carbamate (B1207046) with the formula this compound reported elemental analysis results of Calc.: C, 48.34; H, 5.53 and Found: C, 48.13; H, 5.36. chromatographyonline.com
Thin Layer Chromatography (TLC) coupled with densitometry can also be used for the quantitative analysis of amino acids, allowing for the separation and subsequent quantification of individual components on a TLC plate using a densitometer. researchgate.net
While detailed quantitative data specifically for N-Tosyl-L-threonine (this compound) across various matrices were not extensively available in the immediate search results, the established quantitative methodologies for N-tosylated compounds and amino acids provide a strong basis for its quantitative analysis.
Quantitative Analytical Data Examples
Although specific quantitative data tables for this compound (N-Tosyl-L-threonine) from research studies were not readily found, the following table presents representative quantitative data types obtained from the analysis of related compounds or through relevant analytical techniques discussed:
| Analytical Method | Analyte(s) | Sample Matrix | Quantitative Parameter (Example) | Value(s) (Example) | Reference |
| HPLC-UV | L-Threonine (among others) | Dietary supplements | Mean Recovery (%) | 98.91 - 100.77 | acs.orgnih.gov |
| HPLC-UV | L-Threonine (among others) | Dietary supplements | RSD (%) | 0.28 - 1.92 | acs.orgnih.gov |
| GC-MS | Amino acid enantiomers (e.g., L-Thr) | Serum | Mean Recovery (%) | 72.2 (L-Thr) | researchgate.net |
| GC-MS | Amino acid enantiomers | Serum | Reproducibility (%) (CV) | 1.3 - 16.6 | researchgate.net |
| Elemental Analysis | Compound with this compound formula | Synthesized compound | Carbon (%) (Calculated) | 48.34 | chromatographyonline.com |
| Elemental Analysis | Compound with this compound formula | Synthesized compound | Carbon (%) (Found) | 48.13 | chromatographyonline.com |
| Elemental Analysis | Compound with this compound formula | Synthesized compound | Hydrogen (%) (Calculated) | 5.53 | chromatographyonline.com |
| Elemental Analysis | Compound with this compound formula | Synthesized compound | Hydrogen (%) (Found) | 5.36 | chromatographyonline.com |
| Spectrophotometry (UV) | Naproxen Sodium (Example with chromophore) | Pharmaceutical tablet | Linearity (r²) | 0.999 | researchgate.net |
| Spectrophotometry (UV) | Naproxen Sodium (Example with chromophore) | Pharmaceutical tablet | LOD (µg/mL) | 0.054 - 0.083 | researchgate.net |
| Spectrophotometry (UV) | Naproxen Sodium (Example with chromophore) | Pharmaceutical tablet | LOQ (µg/mL) | 0.181 - 0.251 | researchgate.net |
| TLC-Densitometry | Amino acids | Fermentation broth | Coefficient of variation (%) | < 5 | researchgate.net |
Biochemical and Mechanistic Studies Non Clinical
Investigation of Enzyme-Substrate Interactions (In Vitro)
In vitro studies are fundamental to characterizing the interactions between a chemical compound and enzymes. These investigations typically involve purified enzymes and the compound of interest under controlled laboratory conditions. The aim is to elucidate how the compound affects enzyme activity, whether as a substrate, inhibitor, or activator. For compounds with the C₁₁H₁₅NO₅S formula, particularly those identified as sulfonamides, a significant area of investigation involves their potential interactions with enzymes like carbonic anhydrase.
Enzyme-substrate interactions are governed by the binding of the substrate molecule to the enzyme's active site, forming an enzyme-substrate complex. This interaction facilitates the chemical transformation of the substrate into product, after which the product dissociates from the enzyme, leaving the enzyme free to catalyze further reactions. The specificity of this interaction is a hallmark of enzyme function, often described by models such as the lock-and-key or induced-fit models.
Inhibition Kinetics and Binding Affinities (e.g., Carbonic Anhydrase)
Many compounds, including sulfonamides, are known to act as enzyme inhibitors, modulating enzyme activity by binding to the enzyme and interfering with substrate binding or catalysis. Investigating inhibition kinetics helps determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and provides quantitative measures of the strength of the interaction.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are a well-established class of carbonic anhydrase inhibitors. Studies involving sulfonamides and carbonic anhydrase isoforms (e.g., hCA I and hCA II) are common in biochemical research to understand binding characteristics and inhibitory potency.
Key parameters in inhibition kinetics include the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates higher binding affinity and greater inhibitory potency. Studies on various sulfonamides have determined Ki values against different CA isoforms, demonstrating varying degrees of potency and selectivity.
Binding affinity studies, often conducted using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide thermodynamic data about the binding event, including association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD). These studies reveal the strength and nature of the molecular forces involved in the enzyme-inhibitor interaction. For sulfonamides binding to carbonic anhydrase, the interaction typically involves coordination to the active site zinc ion and hydrogen bonding.
While specific kinetic and binding data for individual C₁₁H₁₅NO₅S isomers were not extensively detailed in the provided snippets, the general principles and methods applied to sulfonamide inhibitors of carbonic anhydrase are directly relevant to understanding how such studies would be conducted for C₁₁H₁₅NO₅S compounds that are sulfonamide derivatives.
Biochemical Pathway Interrogation
Biochemical pathways are interconnected series of enzymatic reactions that carry out essential biological processes within cells, such as metabolism, signal transduction, and biosynthesis. Interrogating these pathways involves identifying the roles of specific molecules, understanding the flow of metabolites, and determining how the pathway is regulated.
Role in Model Biochemical Cycles or Transformations
Investigating the role of a compound in model biochemical cycles or transformations involves introducing the compound into a simplified in vitro system that mimics a specific part of a metabolic pathway. This could involve a series of purified enzymes or a cellular extract capable of performing a particular set of reactions.
By observing how the compound is transformed, or how it affects the transformation of other molecules within the system, researchers can infer its potential role (e.g., as a substrate, intermediate, product, or modulator) in the corresponding in vivo pathway.
While the provided snippets discuss biochemical pathways in general terms, including metabolism and energy production, specific studies detailing the role of C₁₁H₁₅NO₅S compounds in defined model biochemical cycles or transformations were not found. However, based on their structural characteristics, particularly for sulfonamide derivatives, potential interactions with pathways involving sulfur metabolism or those targeted by known sulfonamide drugs (like folate synthesis pathways in microorganisms, although this borders on clinical relevance and should be treated cautiously) could be hypothesized areas of investigation in a non-clinical setting.
Investigation of Metabolites in Controlled In Vitro Systems
Metabolism is the process by which the body breaks down and transforms chemical compounds. In vitro metabolic studies use controlled systems, such as liver microsomes, hepatocytes, or recombinant enzymes, to identify and characterize the metabolites of a compound.
These studies are crucial for understanding how a compound is processed biochemically, which enzymes are involved, and what intermediate or final metabolic products are formed. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used to detect and identify metabolites.
Sulfonamides are known to undergo various metabolic transformations, including N-acetylation and oxidation. In vitro systems can be used to study these processes for C₁₁H₁₅NO₅S compounds that are sulfonamide derivatives, helping to understand their metabolic fate. While general principles of sulfonamide metabolism were mentioned, specific in vitro metabolite profiles for C₁₁H₁₅NO₅S isomers were not provided in the search results.
Molecular Recognition Studies with Biological Macromolecules
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. In biological systems, molecular recognition is fundamental to processes like enzyme-substrate binding, protein-protein interactions, and ligand-receptor binding.
Studies of molecular recognition with biological macromolecules, such as proteins, nucleic acids, or lipids, aim to understand how a small molecule like C₁₁H₁₅NO₅S binds to its biological target. These studies can involve a combination of experimental techniques and computational methods like molecular docking.
Experimental techniques such as SPR can directly measure the binding kinetics and affinity of the interaction between a small molecule and an immobilized biological macromolecule. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the complex formed, revealing the specific residues and types of interactions involved in binding.
Computational approaches like molecular docking predict the preferred binding orientation and affinity of a small molecule to a biological target based on their three-dimensional structures. These methods can complement experimental studies and provide valuable insights into the molecular determinants of binding specificity.
For C₁₁H₁₅NO₅S compounds, particularly those with potential biological activity, molecular recognition studies with relevant biological macromolecules (e.g., target enzymes, receptors, transport proteins) are essential for understanding their mechanism of action and predicting their behavior in biological systems. Studies on sulfonamides binding to carbonic anhydrase, for example, have utilized structural and computational methods to detail the interactions at the active site.
Protein-Ligand Interaction Models (e.g., carbonic anhydrase)
Protein-ligand interactions are fundamental to understanding how small molecules exert biological effects. For compounds with the molecular formula C₁₁H₁₅NO₅S, particularly those containing a sulfonamide functional group, interactions with metalloenzymes like carbonic anhydrase are of interest, as sulfonamides are a known class of carbonic anhydrase inhibitors.
One compound with the formula C₁₁H₁₅NO₅S, 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid, has been subject to interaction studies exploring its binding with various biological targets. Docking studies conducted on this compound suggest its ability to interact with amino acids within proteins, indicating a potential influence on protein function smolecule.com. These computational models provide theoretical insights into potential binding modes and affinities, which are crucial for understanding the molecular basis of a compound's effects. Additionally, binding interactions with serum albumin have been investigated for this compound, highlighting its potential distribution and pharmacokinetic properties related to protein binding in biological systems smolecule.com.
Another compound with the formula C₁₁H₁₅NO₅S, N-tosyl-2-methylserine, has been involved in interaction studies, specifically concerning its complexes with gold(III). While this research explores interactions with metal centers rather than typical protein targets like enzymes or receptors, it contributes to the understanding of the compound's chemical behavior and coordination properties ctdbase.org.
Despite the presence of the sulfonamide group in some C₁₁H₁₅NO₅S compounds, detailed protein-ligand interaction models, such as specific binding constants (e.g., Ki or IC₅₀ values) for enzymes like carbonic anhydrase or crystallographic data illustrating binding poses, were not extensively available in the examined literature for the specific compounds matching this formula.
Development of Biochemical Assays for Compound Activity Screening
Biochemical assays are essential tools for quantifying the activity of chemical compounds against specific molecular targets, such as enzymes, receptors, or other proteins. The development of such assays allows for the screening of compounds to identify potential therapeutic agents or to characterize their potency and selectivity.
For compounds with the formula C₁₁H₁₅NO₅S, information regarding the development and application of biochemical assays for activity screening against molecular targets was limited in the reviewed literature. While some studies mention evaluating the biological activity of C₁₁H₁₅NO₅S compounds, the assays described often fall under the category of cell-based assays rather than isolated biochemical systems. For instance, the cytotoxic properties of N-tosyl-2-methylserine (C₁₁H₁₅NO₅S) have been assessed using the sulforhodamine B assay, which is a cell-based method for measuring cell viability and proliferation ctdbase.org.
Some compounds with the formula C₁₁H₁₅NO₅S, such as 4-[[(3-methoxypropyl)amino]sulfonyl]benzoic acid, have shown antimicrobial properties against certain bacterial strains smolecule.com. The evaluation of antimicrobial activity typically involves microbiological assays, such as determining minimum inhibitory concentrations (MICs), rather than biochemical assays targeting specific bacterial enzymes or pathways in isolation.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Structure Prediction and Synthesis Design
The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools for accelerating discovery and design processes nih.govcas.orgsioc-journal.cnresearchgate.net. For compounds like C₁₁H₁₅NO₅S, AI and ML can play a crucial role in several areas:
Structure-Property Relationship Prediction: ML models can be trained on existing datasets of compounds with similar structural motifs (e.g., sulfonamides, amino acid derivatives) to predict various physicochemical and biological properties of C₁₁H₁₅NO₅S, such as solubility, lipophilicity, reactivity, and potential biological activity, without the need for extensive experimental work nih.govcas.org.
De Novo Molecular Design: AI algorithms can explore vast chemical space to design novel molecules incorporating the C₁₁H₁₅NO₅S scaffold or related structures with desired properties for specific applications nih.govsioc-journal.cn. This could involve designing derivatives with enhanced stability, targeted reactivity, or improved interactions with biological targets.
Synthesis Route Prediction and Optimization: AI-powered retrosynthesis tools can analyze the structure of C₁₁H₁₅NO₅S and suggest potential synthetic pathways, evaluating the feasibility and efficiency of different routes sioc-journal.cnrsc.orgchemrxiv.org. ML can also optimize reaction conditions, predicting optimal temperatures, pressures, catalysts, and solvents to maximize yield and purity while minimizing byproducts.
Spectroscopic Data Analysis: ML can assist in the interpretation of complex spectroscopic data (e.g., NMR, MS, IR) for structure elucidation and verification of synthesized C₁₁H₁₅NO₅S or its derivatives.
The integration of AI/ML is expected to significantly reduce the time and cost associated with the research and development of compounds like C₁₁H₁₅NO₅S, enabling a more targeted and efficient approach to discovering their potential applications.
Advanced Materials Science Applications (e.g., functionalized polymers, supramolecular assemblies)
Compounds containing sulfonamide or ester groups and amino acid-like structures, such as those potentially represented by C₁₁H₁₅NO₅S, are of interest in the design of advanced materials mdpi.comnih.govrsc.org. Future research could explore the incorporation of C₁₁H₁₅NO₅S into functional materials:
Functionalized Polymers: The reactive groups within C₁₁H₁₅NO₅S (e.g., the sulfonamide nitrogen, ester group) could serve as attachment points for polymerization or grafting onto existing polymer backbones. This could lead to the development of functionalized polymers with tailored properties, such as altered surface chemistry, improved thermal stability, or the ability to interact with specific molecules or ions. Research on N-tosylaziridines highlights the potential of tosylated compounds in polymerization reactions mpg.de.
Supramolecular Assemblies: The structural features of C₁₁H₁₅NO₅S might enable it to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking (if an aromatic group is present, as in a tosyl group), or van der Waals forces. These interactions can drive the self-assembly of molecules into ordered supramolecular structures, such as micelles, vesicles, or hydrogels mdpi.comnih.govuniversiteitleiden.nl. Such assemblies could find applications in drug delivery, sensing, or as scaffolds for tissue engineering.
Hybrid Materials: C₁₁H₁₅NO₅S or its derivatives could be integrated into hybrid materials, combining organic and inorganic components. For instance, it could be used to functionalize nanoparticles, influencing their surface properties and interactions with their environment researchgate.net.
The versatility offered by the functional groups in C₁₁H₁₅NO₅S provides a basis for designing materials with novel or enhanced properties for various technological applications.
Green Chemistry Innovations in N-Tosylated Compound Synthesis
The synthesis of N-tosylated compounds, potentially including those with the formula C₁₁H₁₅NO₅S, can benefit significantly from the principles of green chemistry evonik.commdpi.comspringer.commdpi.com. Future research should focus on developing more sustainable and environmentally friendly synthetic routes:
Development of Atom-Economical Reactions: Exploring synthetic strategies that maximize the incorporation of all reactant atoms into the final product, minimizing waste generation mdpi.com.
Utilization of Green Solvents: Investigating the use of alternative, environmentally benign solvents such as water, supercritical fluids, or bio-based solvents, reducing reliance on volatile organic compounds evonik.com.
Catalysis: Developing efficient and selective catalytic methods for the synthesis of C₁₁H₁₅NO₅S, including organocatalysis, biocatalysis, or heterogeneous catalysis, to lower reaction temperatures and pressures and reduce the need for stoichiometric reagents.
Flow Chemistry: Implementing continuous flow processes for synthesis, which can offer better control over reaction conditions, improved safety, and enhanced energy efficiency compared to batch processes.
Waste Minimization and Valorization: Designing synthetic routes that reduce the formation of hazardous byproducts and exploring methods to valorize any unavoidable waste streams.
Adopting green chemistry principles in the synthesis of C₁₁H₁₅NO₅S is crucial for reducing its environmental footprint and promoting sustainable chemical manufacturing.
Exploration of New Biological Interaction Mechanisms beyond Current Understanding
While some compounds with similar structural elements to C₁₁H₁₅NO₅S (e.g., cysteine derivatives) are known to exhibit biological activity, the specific mechanisms of action for compounds with this exact formula may not be fully elucidated or could involve novel pathways nih.govnih.govmdpi.comjax.orgnih.govnih.gov. Future research should aim to explore these potential new biological interaction mechanisms:
Target Identification: Utilizing advanced techniques such as activity-based protein profiling, thermal proteome profiling, or high-throughput screening to identify the specific proteins or enzymes that C₁₁H₁₅NO₅S interacts with in biological systems.
Pathway Elucidation: Investigating the downstream effects of these interactions on cellular signaling pathways and biological processes. This could involve transcriptomics, proteomics, and metabolomics studies.
Exploration of Novel Therapeutic Areas: Based on the identified targets and pathways, exploring potential therapeutic applications for C₁₁H₁₅NO₅S in areas not currently associated with similar compounds. The presence of a sulfonamide or tosyl group could suggest potential interactions with enzymes like carbonic anhydrases or proteases, while an amino acid core might imply involvement in metabolic or signaling pathways.
Structure-Activity Relationship Studies (SAR) with AI/ML: Combining experimental biological data with AI/ML approaches to build predictive models that link structural modifications of C₁₁H₁₅NO₅S to changes in biological activity and mechanism nih.govcas.orgresearchgate.net. This can guide the design of more potent and selective derivatives.
Understanding the detailed molecular mechanisms by which C₁₁H₁₅NO₅S interacts with biological systems is essential for unlocking its full potential in pharmaceutical or biological applications.
Q & A
Q. Table 1: Typical Spectral Data for this compound
| Technique | Key Peaks/Shifts | Functional Group Inference |
|---|---|---|
| -NMR | 3.5–4.5 ppm (multiplet) | Sulfonyl protons |
| HRMS | m/z 297.0612 (M+H) | Molecular ion |
| IR | 1700 cm (strong) | Carbonyl group |
(Advanced) How can contradictory pharmacological data for this compound be systematically analyzed?
Methodological Answer:
Contradictions in pharmacological results (e.g., varying IC values) require:
Method Comparison: Verify if assays used identical cell lines, incubation times, or controls. For instance, discrepancies may arise from differing ATP concentrations in viability assays .
Instrument Calibration: Ensure spectrophotometers or plate readers are calibrated using reference standards.
Statistical Re-evaluation: Apply ANOVA or Tukey’s test to assess inter-study variability. Outliers should be scrutinized for experimental conditions (e.g., pH, temperature) .
Meta-Analysis: Pool data from multiple studies to identify trends, using tools like RevMan or R’s metafor package .
(Basic) What synthetic routes are effective for producing this compound?
Methodological Answer:
Common methods include:
- Sulfonation of Precursors: React a nitro-substituted aromatic compound with chlorosulfonic acid under anhydrous conditions. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1) .
- Esterification: Couple sulfonic acid intermediates with alcohols (e.g., methanol) using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Purify via column chromatography (silica gel, 60–120 mesh) .
Key Considerations:
- Avoid hydrolysis of sulfonate esters by maintaining pH < 7 during workup.
- Use inert atmospheres (N) to prevent oxidation of nitro groups .
(Advanced) How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions. Input the optimized 3D structure of this compound (generated via Gaussian 09 at B3LYP/6-31G* level) .
Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
Free Energy Calculations: Apply MM-PBSA to estimate binding affinities. Compare results with experimental IC values for validation .
(Basic) What analytical techniques ensure purity assessment of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (5 μm, 4.6 × 250 mm) with UV detection at 254 nm. A single peak with >95% area indicates purity .
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.
- Melting Point: Sharp range (e.g., 152–154°C) suggests homogeneity .
(Advanced) What experimental design strategies mitigate reproducibility challenges in synthesizing this compound?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio). For example, a 2 factorial design can identify critical factors affecting yield .
- Robustness Testing: Vary stirring speed (±50 rpm) or reagent purity (±2%) to assess protocol resilience.
- Inter-Lab Validation: Collaborate with independent labs to replicate synthesis using standardized SOPs .
(Basic) How should this compound be stored to maintain stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) in containers to avoid hydrolysis of sulfonate esters .
- Solvent Choice: Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.1% BHT) .
(Advanced) How can statistical methods improve interpretation of pharmacological data for this compound?
Methodological Answer:
- Dose-Response Analysis: Fit data to Hill equations using GraphPad Prism to calculate EC and Hill coefficients. Compare log(agonist) vs. response curves across studies .
- Bootstrap Resampling: Assess confidence intervals for IC values when n < 30.
- Multivariate Regression: Identify covariates (e.g., cell passage number) influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
